Influenza PA Endonuclease Inhibition: Validated Structural Engagement of the 4-Oxo-DHP-2-carboxylic Acid Scaffold
The 3-hydroxy derivative of CAS 14255-41-5 co-crystallizes with the N-terminal domain of influenza A H1N1 PA endonuclease at 2.25 Å resolution (PDB: 6E6V), demonstrating direct, structurally validated engagement of the viral target [1]. This structural evidence is absent for the regioisomeric 3-carboxylic acid analog (CAS 33821-58-8) [2], establishing a distinct, application-anchored differentiation.
| Evidence Dimension | Target engagement validation (PDB co-crystal structure) |
|---|---|
| Target Compound Data | 2.25 Å resolution co-crystal with influenza H1N1 PA endonuclease (PDB: 6E6V) [1] |
| Comparator Or Baseline | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS 33821-58-8): no PDB entry for influenza PA endonuclease binding [2] |
| Quantified Difference | Validated vs. unvalidated target engagement |
| Conditions | X-ray diffraction of recombinant PA endonuclease N-terminal domain expressed in E. coli |
Why This Matters
This structure provides a validated molecular anchor for antiviral drug discovery programs, directly reducing the risk of pursuing non-binding analogs.
- [1] Credille CV, Morrison CN, Stokes RW, Dick BL, Feng Y, Sun J, Chen Y, Cohen SM. SAR Exploration of Tight-Binding Inhibitors of Influenza Virus PA Endonuclease. J Med Chem. 2019;62(20):9438-9449. PDB: 6E6V. View Source
- [2] PubChem. 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. CAS: 33821-58-8. View Source
